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Compound of Interest

Compound Name: 1-Chloro-2-methylcyclohexene

Cat. No.: B095601 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and mass

spectrometry (MS) analysis of 1-chloro-2-methylcyclohexene. It details the spectral data,

outlines experimental protocols for obtaining such data, and offers an interpretation of the

fragmentation patterns observed in mass spectrometry. This information is crucial for the

identification, characterization, and quality control of this compound in research and

development settings.

Spectroscopic Data
The spectral data for 1-chloro-2-methylcyclohexene provides a unique fingerprint for its

identification. The following tables summarize the key quantitative data obtained from mass

spectrometry and infrared spectroscopy.

Mass Spectrometry Data
The mass spectrum of 1-chloro-2-methylcyclohexene is characterized by a series of

fragment ions that provide structural information about the molecule. The major peaks are

presented in Table 1.

Table 1: Mass Spectrometry Peak Data for 1-Chloro-2-methylcyclohexene
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment

95 100 [C7H11]+

67 Moderate [C5H7]+

39 Moderate [C3H3]+

Data sourced from PubChem CID 565361.[1] Relative intensities are approximate and the most

abundant peak is set to 100%.

Infrared Spectroscopy Data
The infrared spectrum of 1-chloro-2-methylcyclohexene reveals the presence of specific

functional groups and the overall molecular structure through the absorption of infrared

radiation at characteristic wavenumbers.

Table 2: Infrared Spectroscopy Peak Data for 1-Chloro-2-methylcyclohexene (Vapor Phase)

Wavenumber (cm-1) Functional Group Assignment

~2950 C-H stretch (sp3)

~1650 C=C stretch (alkene)

~750 C-Cl stretch

Note: The exact peak positions may vary slightly depending on the experimental conditions.

This data is based on typical values for similar compounds.

Experimental Protocols
The following are detailed methodologies for acquiring the IR and mass spectra of 1-chloro-2-
methylcyclohexene.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol
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This protocol is designed for the analysis of volatile chlorinated hydrocarbons like 1-chloro-2-
methylcyclohexene.

Instrumentation:

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization

(EI) source.

Capillary column suitable for volatile organic compounds (e.g., 5% phenyl-

methylpolysiloxane).

GC Conditions:

Injector Temperature: 250 °C

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp: Increase at 10 °C/min to 250 °C.

Final hold: Hold at 250 °C for 5 minutes.

Injection Mode: Splitless or split, depending on sample concentration.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: 35-350 amu.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Sample Preparation:
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Prepare a dilute solution of 1-chloro-2-methylcyclohexene in a volatile organic solvent

(e.g., dichloromethane or hexane).

Inject a 1 µL aliquot of the sample into the GC-MS system.

Vapor Phase Fourier Transform Infrared (FT-IR)
Spectroscopy Protocol
This protocol is suitable for obtaining the gas-phase infrared spectrum of a volatile compound.

Instrumentation:

Fourier Transform Infrared (FTIR) Spectrometer.

Gas cell with a path length of 10 cm, equipped with KBr or NaCl windows.

Vacuum line and sample introduction system.

Procedure:

Background Spectrum: Evacuate the gas cell to a high vacuum and collect a background

spectrum.

Sample Introduction: Introduce a small amount of liquid 1-chloro-2-methylcyclohexene into

a heated sample port connected to the evacuated gas cell. The sample will vaporize and fill

the cell.

Sample Spectrum: Acquire the infrared spectrum of the vaporized sample.

Data Processing: The final absorbance spectrum is obtained by ratioing the sample

spectrum against the background spectrum.

Spectroscopic Interpretation and Visualization
Mass Spectrum Fragmentation Analysis
The fragmentation of 1-chloro-2-methylcyclohexene in the mass spectrometer provides

valuable structural clues. The molecular ion peak (M+) is expected at m/z 130/132 due to the
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isotopic abundance of chlorine (35Cl and 37Cl). The observed base peak at m/z 95

corresponds to the loss of a chlorine radical ([M-Cl]+), forming a stable cyclohexenyl cation.

Further fragmentation can lead to the observed ions at m/z 67 and 39 through rearrangements

and loss of small neutral molecules.

M+ (m/z 130/132) Fragment (m/z 95)- Cl Fragment (m/z 67)- C2H4 Fragment (m/z 39)- C2H4

Click to download full resolution via product page

Caption: Proposed fragmentation pathway of 1-chloro-2-methylcyclohexene in mass

spectrometry.

Spectroscopic Analysis Workflow
The logical workflow for the spectroscopic analysis of 1-chloro-2-methylcyclohexene involves

a systematic approach from sample preparation to data interpretation and final

characterization.
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Caption: Logical workflow for the spectroscopic analysis of 1-chloro-2-methylcyclohexene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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